molecular formula C20H16ClN5O3 B2366180 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1251602-29-5

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

Cat. No. B2366180
CAS RN: 1251602-29-5
M. Wt: 409.83
InChI Key: ZCLBMZYMLSQYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Zaleplon - A Sedative Hypnotic

Zaleplon, a compound structurally similar to the query compound, is used in the treatment of insomnia. It's a non-benzodiazepine with benzodiazepine-like effects but with a reduced risk of tolerance and less likelihood to potentiate the effects of ethanol. Zaleplon has shown activity in various anticonvulsant models and has weak anxiolytic activity. It's rapidly absorbed in humans and metabolized primarily via the aldehyde oxidase system (Heydorn, 2000).

2. Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

ABT-963, a pyridazinone compound, acts as a potent and selective COX-2 inhibitor. It exhibits excellent selectivity, improved solubility compared with other COX-2 inhibitors, and high oral anti-inflammatory potency. ABT-963 has shown effectiveness in reducing prostaglandin production, nociception, and has been found beneficial in the treatment of pain and inflammation associated with arthritis (Asif, 2016).

3. Advanced Oxidation Processes in Degradation of Acetaminophen

Research on advanced oxidation processes (AOPs) for treating acetaminophen in the aqueous medium sheds light on kinetics, mechanisms, and by-products. Understanding the most reactive sites in the molecule and evaluating the biotoxicity of by-products is crucial in enhancing the degradation of pollutants like acetaminophen through AOP systems (Qutob et al., 2022).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-17-9-7-14(11-15(17)21)22-19(27)12-25-20(28)26-18(24-25)10-8-16(23-26)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBMZYMLSQYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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